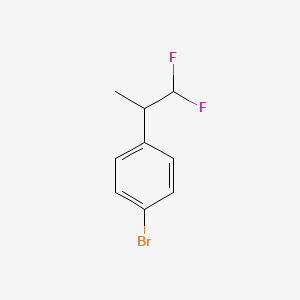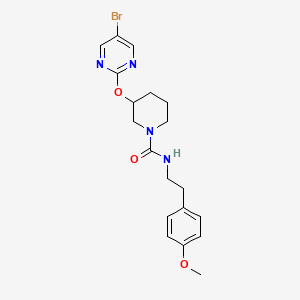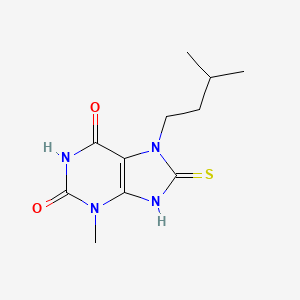
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H9BrF2 and a molecular weight of 235.07 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1,1-difluoropropan-2-yl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene typically involves the bromination of 4-(1,1-difluoropropan-2-yl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at a temperature range of 0-25°C to ensure high yield and purity of the product.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under basic conditions, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding benzoic acid derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoropropyl group contribute to its reactivity and binding affinity, enabling it to modulate biological activities. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1,1-difluoropropan-2-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethyl)benzene: This compound has a similar structure but with a difluoromethyl group instead of a difluoropropyl group, leading to differences in reactivity and applications.
1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene:
1-Bromo-4-(2-phenylpropan-2-yl)benzene: The phenyl group substitution provides distinct steric and electronic effects, influencing its behavior in chemical reactions.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for various applications.
Propriétés
IUPAC Name |
1-bromo-4-(1,1-difluoropropan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPLVQQHJFPQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)





![[5-(2-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2609749.png)
![1-ethyl-6-[(4-fluorophenyl)methyl]-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2609751.png)


![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)

